molecular formula C13H14N2O4 B12285030 (S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide

(S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12285030
M. Wt: 262.26 g/mol
InChI Key: LGUWGZWVSGLKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzyloxycarbonyl group attached to a pyrrolidine ring, which is further connected to a carboxamide group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the protection of the amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the pyrrolidine ring through cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols, and may require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The pyrrolidine ring and carboxamide group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid
  • (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
  • (S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Uniqueness

(S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzyloxycarbonyl group provides stability and protection during chemical reactions, while the pyrrolidine ring and carboxamide group offer versatility in binding interactions. This makes the compound particularly valuable in the synthesis of complex molecules and in the development of pharmaceuticals.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C13H14N2O4/c14-12(17)10-6-7-11(16)15(10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17)

InChI Key

LGUWGZWVSGLKLN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.